
1,1,3-Trifluoropropadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trifluoropropadiene is an organofluorine compound with the molecular formula C₃H₃F₃. It is a colorless gas that is used in various chemical reactions and industrial applications. The presence of three fluorine atoms in its structure makes it highly reactive and useful in the synthesis of other fluorinated compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3-Trifluoropropadiene can be synthesized through several methods. One common method involves the dehydrofluorination of 1,1,1,3-tetrafluoropropane using a strong base such as potassium tert-butoxide. The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound is produced through a continuous flow process. This method involves the gas-phase dehydrofluorination of 1,1,1,3-tetrafluoropropane in the presence of a catalyst. The reaction is carried out in a series of reactors to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3-Trifluoropropadiene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Reduction: It can be reduced to form 1,1,3-trifluoropropane.
Substitution: It can undergo nucleophilic substitution reactions to form a variety of fluorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products Formed:
Oxidation: Trifluoroacetic acid.
Reduction: 1,1,3-Trifluoropropane.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,3-Trifluoropropadiene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of fluorinated polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,1,3-Trifluoropropadiene exerts its effects involves its high reactivity due to the presence of three fluorine atoms. These fluorine atoms create a strong electron-withdrawing effect, making the compound highly electrophilic. This electrophilicity allows it to readily participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
3,3,3-Trifluoropropene: Another fluorinated propene with similar reactivity but different substitution patterns.
1,1,1-Trifluoropropene: Similar in structure but with all three fluorine atoms on the same carbon.
1,1,1-Trifluoro-2-propene: Similar in structure but with a different position of the double bond.
Uniqueness: 1,1,3-Trifluoropropadiene is unique due to its specific substitution pattern, which gives it distinct reactivity compared to other fluorinated propenes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
51584-24-8 |
|---|---|
Fórmula molecular |
C3HF3 |
Peso molecular |
94.03 g/mol |
InChI |
InChI=1S/C3HF3/c4-2-1-3(5)6/h2H |
Clave InChI |
MFURFZBNFNQYPJ-UHFFFAOYSA-N |
SMILES canónico |
C(=C=C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



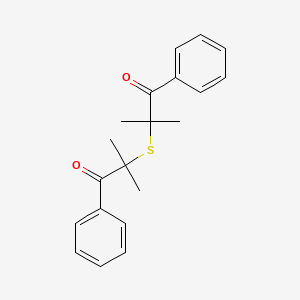
![Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate](/img/structure/B14657374.png)
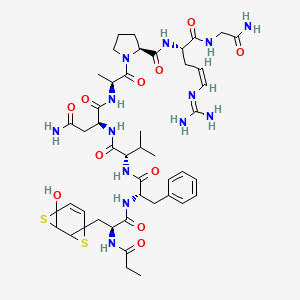
![1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol](/img/structure/B14657394.png)
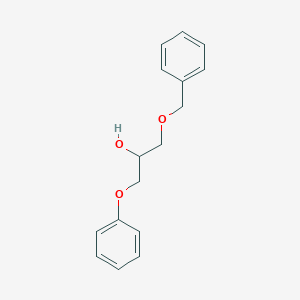

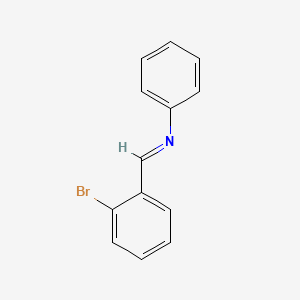

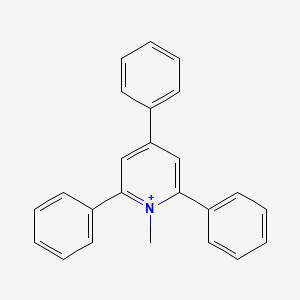
![1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene](/img/structure/B14657454.png)
![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
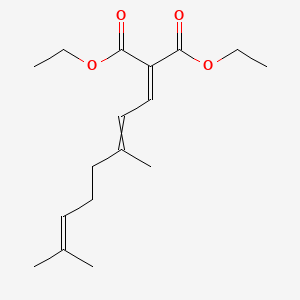
![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)
